molecular formula C23H23N3O3 B11012064 N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

Cat. No.: B11012064
M. Wt: 389.4 g/mol
InChI Key: PUGNUVYRCRYMGG-UHFFFAOYSA-N
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Description

N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide is a synthetic compound that combines an indole moiety with an oxazole ring The indole structure is known for its presence in many biologically active molecules, while the oxazole ring is a common feature in various pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide typically involves multi-step organic reactions:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Oxazole Ring Formation: The oxazole ring can be constructed using a cyclization reaction involving an α-haloketone and an amide.

    Coupling Reaction: The final step involves coupling the indole derivative with the oxazole ring through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using automated systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the indole ring can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the amide linkage can be reduced to an amine.

    Substitution: The indole and oxazole rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.

    Reduction: Reagents like LiAlH₄ (lithium aluminium hydride) or NaBH₄ (sodium borohydride).

    Substitution: Halogenating agents like NBS (N-bromosuccinimide) or nitrating agents like HNO₃ (nitric acid) in the presence of a catalyst.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound can be used to study the interactions of indole and oxazole derivatives with biological macromolecules. This can provide insights into the binding affinities and specificities of these compounds.

Medicine

Medically, N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide may have potential as a therapeutic agent. Its structure suggests possible applications in treating diseases where indole and oxazole derivatives have shown efficacy, such as cancer, inflammation, and microbial infections.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the stability and reactivity of indole and oxazole rings.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with tryptophan-binding sites, while the oxazole ring can form hydrogen bonds with active site residues. These interactions can modulate the activity of the target proteins, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide: Lacks the methoxy group on the indole ring.

    N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-methyl-1,3-oxazol-2-yl)propanamide: Has a methyl group instead of a phenyl group on the oxazole ring.

    N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-thiazol-2-yl)propanamide: Contains a thiazole ring instead of an oxazole ring.

Uniqueness

The presence of both the methoxy group on the indole ring and the phenyl group on the oxazole ring makes N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide unique. These substituents can enhance the compound’s binding affinity and specificity for certain biological targets, potentially leading to improved therapeutic efficacy.

Properties

Molecular Formula

C23H23N3O3

Molecular Weight

389.4 g/mol

IUPAC Name

N-[2-(4-methoxyindol-1-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide

InChI

InChI=1S/C23H23N3O3/c1-28-20-9-5-8-19-18(20)12-14-26(19)15-13-24-22(27)10-11-23-25-16-21(29-23)17-6-3-2-4-7-17/h2-9,12,14,16H,10-11,13,15H2,1H3,(H,24,27)

InChI Key

PUGNUVYRCRYMGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCNC(=O)CCC3=NC=C(O3)C4=CC=CC=C4

Origin of Product

United States

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